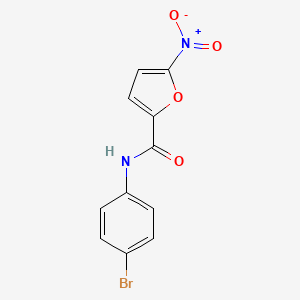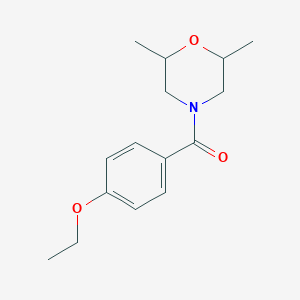![molecular formula C20H16BrCl2NO4S2 B11022739 N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11022739.png)
N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfonamide groups
Preparation Methods
The synthesis of N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of bromine, chlorine, and sulfonamide groups into the molecular structure. The synthetic routes often employ reagents such as bromine, chlorinating agents, and sulfonamide precursors under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of bromine and chlorine atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aromatic rings in the compound allow for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, while the bromine and chlorine atoms may enhance its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE include other sulfonamides and halogenated aromatic compounds. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H16BrCl2NO4S2 |
|---|---|
Molecular Weight |
549.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfonyl-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H16BrCl2NO4S2/c1-13-3-7-17(11-14(13)2)24(29(25,26)18-8-4-15(21)5-9-18)30(27,28)20-12-16(22)6-10-19(20)23/h3-12H,1-2H3 |
InChI Key |
XKIWFEZIOUDFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(2-methylpropyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11022659.png)
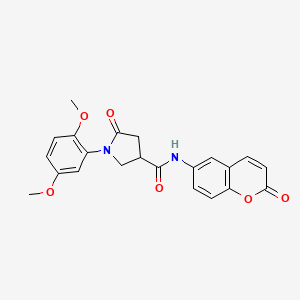
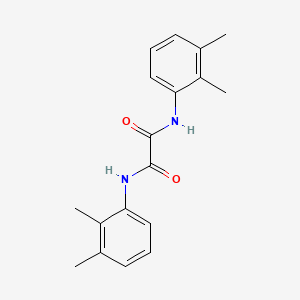
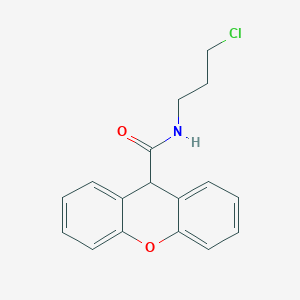
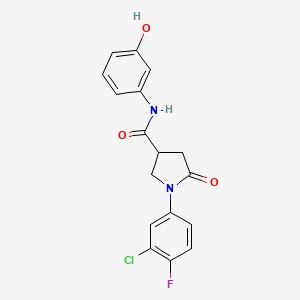
![N,N'-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11022693.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11022698.png)
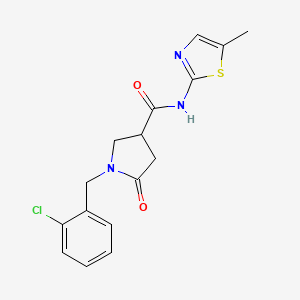
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11022709.png)
![(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11022715.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11022729.png)
